

# Spectroscopic Profile of 2-Methoxy-2-methylpropanenitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methoxy-2-methylpropanenitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-methoxy-2-methylpropanenitrile** ( $C_5H_9NO$ ), a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.<sup>[1]</sup> Due to the limited availability of experimentally derived spectra in public databases, this guide utilizes predicted data and analysis of structurally analogous compounds to provide a robust spectroscopic profile. The information herein is intended to support research, drug development, and quality control activities.

## Molecular Structure and Spectroscopic Overview

**2-Methoxy-2-methylpropanenitrile** possesses a unique chemical structure featuring a nitrile group and a methoxy group attached to a tertiary carbon.<sup>[1]</sup> This arrangement dictates its characteristic spectroscopic features. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Data Presentation

The anticipated spectroscopic data for **2-methoxy-2-methylpropanenitrile** are summarized in the tables below. These values are based on established chemical shift and fragmentation principles, as well as data from similar structures.

### Table 1: Predicted $^1H$ NMR Spectroscopic Data

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-C(CH <sub>3</sub> ) <sub>2</sub>	~1.4 - 1.6	Singlet	6H
-OCH <sub>3</sub>	~3.2 - 3.4	Singlet	3H

Predicted based on the analysis of similar aliphatic compounds containing gem-dimethyl and methoxy groups.

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Carbon	Chemical Shift ( $\delta$ , ppm)
-C(CH <sub>3</sub> ) <sub>2</sub>	~25 - 30
-C(CH <sub>3</sub> ) <sub>2</sub>	~70 - 75
-CN	~120 - 125
-OCH <sub>3</sub>	~50 - 55

Predicted based on characteristic chemical shifts for quaternary carbons, nitriles, and methoxy groups.<sup>[2]</sup>

**Table 3: Predicted IR Spectroscopic Data**

Functional Group	Absorption Range (cm <sup>-1</sup> )	Intensity
C-H (alkane) stretch	2850 - 3000	Medium to Strong
C≡N (nitrile) stretch	2240 - 2260	Medium, Sharp
C-O (ether) stretch	1080 - 1150	Strong

Predicted based on typical infrared absorption frequencies for aliphatic nitriles and ethers.

**Table 4: Predicted Mass Spectrometry Data**

Adduct	m/z
[M+H] <sup>+</sup>	100.0757
[M+Na] <sup>+</sup>	122.0576
[M] <sup>+</sup>	99.0679

Data sourced from predicted values on PubChem.[3]

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the molecular structure of **2-methoxy-2-methylpropanenitrile**.

Methodology:

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **2-methoxy-2-methylpropanenitrile** for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.
  - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
  - Cap the NMR tube securely.
- Instrument Parameters (General):
  - Spectrometer: 400 MHz or higher field strength NMR spectrometer.

- Temperature: 298 K (25 °C).
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment.
  - Number of Scans: 8-16.
  - Spectral Width: 0-12 ppm.
  - Relaxation Delay: 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Spectral Width: 0-220 ppm.
  - Relaxation Delay: 2 seconds.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the resulting spectrum.
  - Calibrate the spectrum using the solvent residual peak or TMS.
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in **2-methoxy-2-methylpropanenitrile**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
  - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
  - Place a small drop of liquid **2-methoxy-2-methylpropanenitrile** directly onto the center of the ATR crystal.
- Instrument Parameters:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
  - Scan Range: 4000-400  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
  - Resolution: 4  $\text{cm}^{-1}$ .
- Data Acquisition and Processing:
  - Acquire the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
  - Label the significant peaks corresponding to the functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-methoxy-2-methylpropanenitrile**.

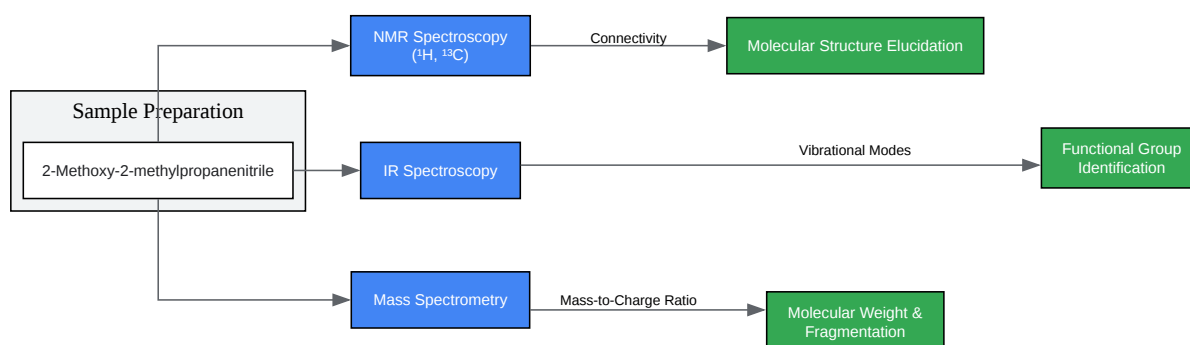
Methodology (Electron Ionization - EI):

- Sample Introduction:
  - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.

- For direct insertion, dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane), apply it to the probe, and allow the solvent to evaporate.
- Instrument Parameters:
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range:  $m/z$  40-300.
- Data Acquisition and Analysis:
  - Acquire the mass spectrum.
  - Identify the molecular ion peak ( $M^+$ ).
  - Analyze the fragmentation pattern to identify characteristic fragment ions. The most intense peak in the spectrum is designated as the base peak with a relative abundance of 100%.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for **2-methoxy-2-methylpropanenitrile**.



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Caption: Workflow of Spectroscopic Analysis.

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## References

- 1. Buy 2-Methoxy-2-methylpropanenitrile | 76474-09-4 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. PubChemLite - 2-methoxy-2-methylpropanenitrile (C<sub>5</sub>H<sub>9</sub>NO) [pubchemlite.lcsb.uni.lu]
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